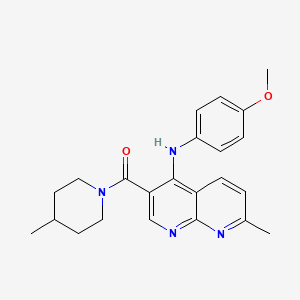

N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-Methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by three key structural features:

- 7-Methyl group: Enhances steric bulk and may influence binding interactions.

- 4-Methylpiperidine-1-carbonyl moiety: Introduces hydrogen-bonding capability and conformational rigidity.

- 4-Methoxyphenyl substituent: An electron-donating group that modulates electronic properties and solubility .

This compound belongs to a broader class of 1,8-naphthyridin-4-amine derivatives, which are pharmacologically relevant due to their diverse biological activities, including kinase inhibition and CNS targeting .

Properties

IUPAC Name |

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-15-10-12-27(13-11-15)23(28)20-14-24-22-19(9-4-16(2)25-22)21(20)26-17-5-7-18(29-3)8-6-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRWTGJWMTZDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (acheis). Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability. This results in enhanced cholinergic neurotransmission, which can improve cognitive function.

Biochemical Pathways

By inhibiting acetylcholinesterase, similar compounds can affect the cholinergic signaling pathway. This pathway is involved in many physiological processes, including memory and cognition.

Result of Action

By increasing the availability of acetylcholine through the inhibition of acetylcholinesterase, similar compounds can enhance cholinergic neurotransmission. This can lead to improved cognitive function, which may be beneficial in conditions characterized by cognitive decline, such as Alzheimer’s disease.

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine |

| CAS Number | 1251694-48-0 |

| Molecular Formula | C23H26N4O2 |

| Molecular Weight | 390.5 g/mol |

The structure features a naphthyridine core, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, leading to significant biological effects. The exact mechanism remains under investigation, but it may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, altering signaling pathways that affect cell function.

Anticancer Properties

Naphthyridine derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been noted in related studies. For example:

- Case Study : A derivative with a similar structure was shown to inhibit the proliferation of cancer cell lines by triggering apoptotic pathways. This suggests a potential for N-(4-methoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine in cancer treatment.

Neuroprotective Effects

Given the presence of the piperidine moiety, which is often associated with neuroactive compounds, there is speculation regarding its neuroprotective effects. Research into related compounds indicates that they may help mitigate neurodegenerative conditions by protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that could enhance efficacy include:

- Substitution Patterns : Variations in the methoxy and methyl groups can significantly influence pharmacological properties.

- Piperidine Modifications : Altering the piperidine ring could enhance receptor affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

BI59670 (7-Methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine)

- Key Difference : Replaces the methoxyphenyl group with a 4-isopropylphenyl substituent.

- Molecular Formula : C25H30N4O; Molecular Weight: 402.53.

N-(2,4-Difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

- Key Difference : Substitutes methoxyphenyl with 2,4-difluorophenyl .

- Molecular Formula : C22H22F2N4O; Molecular Weight: 408.43.

Compound 3f ()

- Structure : 2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine.

- Key Features : Lacks the piperidine carbonyl but includes a 5-trifluoromethyl group.

- Impact : The trifluoromethyl group enhances electronegativity and may improve resistance to oxidative metabolism.

- Physical Data : Melting point 194–196°C; 80% yield under microwave synthesis .

Core Scaffold Modifications

7-Methyl-2-phenyl-1,8-naphthyridin-4-amine ()

- Simplified Structure : Absence of both the piperidine carbonyl and methoxyphenyl groups.

- Impact : Reduced molecular complexity and lower molecular weight (C15H13N3; MW: 235.29). Serves as a foundational scaffold for SAR studies .

MK-8189 ()

- Structure : PDE10A inhibitor with a 1,8-naphthyridin-4-amine core but distinct substituents (pyrazolylmethyl and cyclopropylmethoxy groups).

Functional Implications of Structural Differences

- Electron-Donating vs.

- Piperidine Carbonyl : Introduces hydrogen-bond acceptor sites, critical for target engagement in enzyme inhibition (e.g., kinase or PDE binding) .

- Steric Effects : The 7-methyl group in the target compound may restrict rotational freedom, optimizing binding pocket interactions compared to bulkier substituents (e.g., isopropyl in BI59670) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.